Uracil mustard

Catalog No.
S546432
CAS No.
66-75-1
M.F
C8H11Cl2N3O2
M. Wt
252.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uracil mustard

CAS Number

66-75-1

Product Name

Uracil mustard

IUPAC Name

5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione

Molecular Formula

C8H11Cl2N3O2

Molecular Weight

252.09 g/mol

InChI

InChI=1S/C8H11Cl2N3O2/c9-1-3-13(4-2-10)6-5-11-8(15)12-7(6)14/h5H,1-4H2,(H2,11,12,14,15)

InChI Key

IDPUKCWIGUEADI-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)N(CCCl)CCCl

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
SPARINGLY SOL IN WATER
SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM
INSOL IN BENZENE
SOL IN DIMETHYLACETAMIDE & 5% AQ SOLN THEREOF
For more Solubility (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page.
1.32e+00 g/L

Synonyms

uracil mustard, Demethyldopan, Desmethyldopan, Uracilmostaza, Uracillost, Uramustin, Nordopan, Chlorethaminacil, Aminouracil mustard, Uramustina, Uramustinum

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N(CCCl)CCCl

Isomeric SMILES

C1=C(C(=NC(=N1)O)O)N(CCCl)CCCl

Description

The exact mass of the compound Uracil mustard is 251.02283 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)1070 mg/lsparingly sol in waterslightly sol in alcohol; practically insol in chloroforminsol in benzenesol in dimethylacetamide & 5% aq soln thereof2 mg/ml in methanol2 mg/ml in acetone1.32e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34462. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds. It belongs to the ontological category of aminouracil in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antineoplastic Applications

Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Oncology .

Methods of Application or Experimental Procedures: In a study, 12 new variants of uracil mustard were presented, having drug-like properties and cytotoxic functional group, by utilizing uracil mustard as a lead compound . A systematic search, utilizing substructure component and similarity, within an in-silico database search successfully determined 12 variants .

Results or Outcomes: The study identified a total of 12 variants of uracil mustard after an extensive molecular database search using rigorous criteria . All 12 variants, including uracil mustard, showed zero violations of the Rule of 5, thereby indicating favorable drug-likeness .

Treatment of Lymphomas, Chronic Leukemias, and Ovarian Carcinoma

Specific Scientific Field: This application falls under the field of Oncology .

Summary of the Application: Uracil Mustard has been found to be especially effective in the treatment of lymphomas and chronic leukemias . Occasionally, solid tumors, notably ovarian carcinoma, responded to the treatment .

Methods of Application or Experimental Procedures: In a study, one hundred and thirty patients with various neoplastic disorders were treated with uracil-mustard . The drug was administered orally .

Results or Outcomes: The study suggested that the drug may be of value when other alkylating agents have failed . The advantages of uracil-mustard over other similar agents are: the small dosage required to obtain beneficial results, uniform tolerability, and simplicity of the regimen .

Treatment of Non-Hodgkin’s Lymphoma

Summary of the Application: Uracil Mustard is a chemotherapy drug which belongs to the class of alkylating agents. It is used in lymphatic malignancies such as non-Hodgkin’s lymphoma .

Methods of Application or Experimental Procedures: Uracil Mustard works by damaging DNA, primarily in cancer cells that preferentially take up the uracil due to their need to make nucleic acids during their rapid cycles of cell division .

Results or Outcomes: The DNA damage leads to apoptosis of the affected cells. Bone marrow suppression and nausea are the main side effects .

Inhibition of DNA Synthesis

Specific Scientific Field: This application falls under the field of Molecular Biology .

Summary of the Application: Uracil Mustard selectively inhibits the synthesis of deoxyribonucleic acid (DNA). The guanine and cytosine content correlates with the degree of Uracil Mustard-induced cross-linking .

Methods of Application or Experimental Procedures: After activation, Uracil Mustard binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function .

Results or Outcomes: At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed .

Treatment of Various Neoplastic Disorders

Summary of the Application: Uracil Mustard is a chemotherapy drug which belongs to the class of alkylating agents. It has been used in the treatment of various neoplastic disorders .

Inhibition of RNA and Protein Synthesis

Summary of the Application: Uracil Mustard selectively inhibits the synthesis of deoxyribonucleic acid (DNA). At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed .

Results or Outcomes: The inhibition of RNA and protein synthesis at high concentrations of the drug can lead to cell death .

Uracil mustard, also known as uramustine, is a nitrogen mustard derivative of uracil, classified as an alkylating agent. Its chemical formula is C8H11Cl2N3O2C_8H_{11}Cl_2N_3O_2, and it has a molar mass of approximately 252.10 g/mol . This compound is primarily utilized in the treatment of lymphatic malignancies, such as non-Hodgkin's lymphoma, due to its ability to damage DNA selectively in rapidly dividing cancer cells that utilize uracil for nucleic acid synthesis . The mechanism of action involves the formation of cross-links between DNA strands, inhibiting replication and transcription processes, ultimately leading to apoptosis in cancerous cells .

Uracil mustard is a highly toxic compound and should only be handled by trained professionals in a controlled environment. It can cause severe side effects like bone marrow suppression, nausea, vomiting, and hair loss [].

  • Toxicity: Uracil mustard is classified as a hazardous material and a carcinogen.
  • Flammability: No data available on flammability.
  • Reactivity: Reacts with water and organic substances.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling uracil mustard, including gloves, goggles, and a respirator.
  • Handle the drug in a well-ventilated area.
  • Dispose of waste according to proper hazardous waste disposal procedures.

  • Alkylation of DNA: The primary reaction involves the alkylation of guanine and cytosine residues in DNA, leading to cross-linking. This reaction is crucial for its antitumor activity as it disrupts the normal function of DNA during replication and transcription .
  • Base Reactivity: Uracil mustard reacts as a base and can interact with various nucleophiles, contributing to its reactivity profile. It belongs to reactive groups such as amides, imides, and halogenated organic compounds .
  • Formation of Reactive Intermediates: Upon activation, uracil mustard generates reactive intermediates that can further react with cellular macromolecules, enhancing its cytotoxic effects .

The biological activity of uracil mustard is primarily characterized by its cytotoxic effects on cancer cells:

  • DNA Damage: By forming covalent bonds with DNA bases, uracil mustard induces significant DNA damage that leads to cell cycle arrest and apoptosis. This effect is particularly pronounced in cells with high turnover rates, such as those found in lymphatic tissues .
  • Side Effects: Common side effects associated with uracil mustard treatment include bone marrow suppression and gastrointestinal disturbances. These effects arise from the drug's impact on rapidly dividing normal cells as well .

Uracil mustard can be synthesized through various methods:

  • Nitrogen Mustard Synthesis: The compound is synthesized by reacting uracil with nitrogen mustards or related alkylating agents. This process typically involves the introduction of chloroethyl groups to the nitrogen atom of uracil .
  • Chemical Modification: Another approach includes modifying existing nitrogen mustard compounds to incorporate uracil moieties, enhancing selectivity for cancer cells while maintaining cytotoxicity .

Uracil mustard is primarily used in oncology:

  • Cancer Treatment: It is employed in chemotherapy regimens for treating lymphatic cancers, particularly non-Hodgkin's lymphoma. Its ability to target rapidly dividing cells makes it effective against malignancies that are sensitive to alkylating agents .
  • Research Tool: Beyond clinical applications, uracil mustard serves as a valuable tool in research settings for studying DNA repair mechanisms and the effects of alkylation on cellular processes .

Several compounds share structural or functional similarities with uracil mustard. Here are some notable examples:

Compound NameStructure TypeUnique Features
CyclophosphamideNitrogen mustard derivativeBroad-spectrum activity against various cancers
IfosfamideNitrogen mustard derivativeUsed primarily for sarcomas and testicular cancer
ThiotepaEthylenimine derivativeEffective against bladder cancer; different mechanism
ChlorambucilAlkylating agentUsed for chronic lymphocytic leukemia; less potent

Uracil mustard stands out due to its selective targeting of cancer cells that preferentially utilize uracil for nucleic acid synthesis, making it particularly effective in treating lymphatic malignancies while also presenting a unique profile among nitrogen mustards due to its specific mechanism of action involving DNA cross-linking .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Creamy white crystals or off-white powder. Used as an anti-cancer medicine.
Solid

Color/Form

WHITE CRYSTALS FROM METHANOL & WATER
OFF-WHITE, CRYSTALLINE POWDER

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

251.0228320 g/mol

Monoisotopic Mass

251.0228320 g/mol

Heavy Atom Count

15

LogP

1.2
1.2

Odor

ODORLESS

Appearance

White solid powder

Melting Point

403 °F (NTP, 1992)
206 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W7KQ46GJ8U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for its antineoplastic properties.

Therapeutic Uses

Antineoplastic Agents, Alkylating
URACIL MUSTARD HAS BEEN TESTED IN LAB ANIMALS AS IMMUNOSUPRESSIVE AGENT & AGAINST INFLUENZA & VACCINIA VIRUSES & CERTAIN STRAINS OF BACTERIA.
IT MAY BE USED IN PALLIATIVE TREATMENT OF CHRONIC LYMPHOCYTIC LEUKEMIA, MALIGNANT LYMPHOMAS, & HODGKIN'S DISEASE. URACIL MUSTARD ALSO IS EFFECTIVE IN CHRONIC MYELOCYTIC LEUKEMIA & IMPROVEMENT HAS BEEN REPORTED IN OCCASIONAL CASES OF POLYCYTHEMIA VERA, MYCOSIS FUNGOIDES, & OVARIAN CARCINOMA.
Uracil mustard has been used for the following indications, although use has generally been replaced by that of more effective agents: for palliative treatment of chronic lymphocytic and myelocytic leukemia; for palliative treatment of non-Hodgkin's lymphomas of the histiocytic or lymphocytic type; for palliative treatment of mycosis fungoides; for palliative treatment of the early stages of polycythemia vera before the development of leukemia or myelofibrosis. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page.

Pharmacology

Uracil Mustard selectively inhibits the synthesis of deoxyribonucleic acid (DNA). The guanine and cytosine content correlates with the degree of Uracil Mustard-induced cross-linking. At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed.
Uracil Mustard is an alkylating derivative of the pyrimidine nucleobase uracil that is bound to nitrogen mustard, with antineoplastic activity. Uramustine alkylates and damages DNA by binding to the guanine and cytosine moieties of DNA. This leads to cross-linking of DNA, which inhibits DNA synthesis and promotes cell death in rapidly metabolizing cells, such as cancer cells.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AD - Nitrosoureas
L01AD08 - Uramustine

Mechanism of Action

After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function.
... ITS ANTINEOPLASTIC EFFECTS ARE STRICTLY THOSE OF ITS BIS-CHLOROETHYLAMINE MOIETY.
Uracil mustard, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

66-75-1

Absorption Distribution and Excretion

URACIL MUSTARD IS ABSORBED QUICKLY BUT NOT COMPLETELY AFTER ORAL ADMIN IN DOGS. CONCN IN PLASMA DECLINED AFTER EITHER ORAL (2 MG/KG) OR IV (1 MG/KG) ADMIN, & NO EVIDENCE OF DRUG WAS DETECTED @ 2 HR. LESS THAN 1% OF ADMIN DOSE WAS RECOVERED UNCHANGED IN URINE.
2-(14)C-URACIL MUSTARD WAS ADMIN @ DOSE OF 4 MG TO 265 WALKER CARCINOSARCOMA BEARING HOLZMAN RATS. INCORPORATION OF (14)C LABEL INTO MACROMOLECULES IN SUBCELLULAR FRACTIONS OF VARIOUS TISSUES WAS MEASURED FOR 6 HR AFTER ADMIN AND WAS GENERALLY FOUND TO BE MAXIMAL BY 1 HR & TO BE MORE EXTENSIVE IN RNA THAN IN DNA OR PROTEIN.
THE REACTION OF 0.2 UMOLES/ML URACIL MUSTARD WITH HEPARINIZED HUMAN BLOOD @ 37 °C IN VITRO WAS MEASURED COLORIMETRICALLY: ABOUT 50% OR ORIGINAL DRUG WAS NO LONGER DETECTABLE AFTER 30 MIN.

Wikipedia

Uramustine
Exemestane

Drug Warnings

AGENT IS CONTRAINDICATED IN PRESENCE OF PRONOUNCED LEUKOPENIA, THROMBOCYTOPENIA, OR APLASTIC ANEMIA & SHOULD NOT BE USED DURING FIRST TRIMESTER OF PREGNANCY TO AVOID POSSIBLE & POTENTIAL DAMAGING EFFECTS ON FETUS.
SERUM URIC ACID LEVELS SHOULD BE MEASURED REGULARLY TO AVOID POSSIBLE HYPERURICEMIC NEPHROPATHY & ACUTE RENAL FAILURE. HEMATOPOIETIC EFFECTS ... ARE CUMULATIVE ... COMPLETE BLOOD CELL COUNTS SHOULD BE MADE ONCE WEEKLY DURING 1ST MO OF THERAPY ...
EXTREME CAUTION IS INDICATED WHEN THERE IS DECR IN RBC COUNT OR HEMOGLOBIN LEVEL OF 30% OR MORE BELOW PRETREATMENT LEVEL. DRUG SHOULD BE WITHDRAWN IMMEDIATELY IF THERE IS SHARP FALL IN COUNT OF ANY OF FORMED ELEMENTS. AMBULATORY PT SHOULD NOT RECEIVE MORE THAN 1-WK SUPPLY OF DRUG @ ANY VISIT.
URACIL MUSTARD SHOULD NOT BE ADMIN FOR SEVERAL WK AFTER COMPLETING COURSE OF TREATMENT WITH ANOTHER CYTOTOXIC DRUG OR RADIATION, SINCE IT IS ESSENTIAL TO ALLOW BONE MARROW FUNCTION TO RETURN TO SATISFACTORY LEVELS.
For more Drug Warnings (Complete) data for URACIL MUSTARD (9 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

URACIL MUSTARD CAN BE PREPD BY TREATING 5-AMINOURACIL WITH ETHYLENE OXIDE TO GIVE 5-BIS(2-HYDROXYETHYL)AMINOURACIL. THIS PRODUCT IS THEN TREATED WITH THIONYL CHLORIDE, YIELDING URACIL MUSTARD.

General Manufacturing Information

IT HAS ALSO BEEN TESTED AS INSECT CHEMOSTERILANT BUT HAS NEVER BEEN MADE COMMERCIALLY AVAILABLE IN USA FOR THIS PURPOSE.

Analytic Laboratory Methods

URACIL MUSTARD MAY BE DETERMINED COLORIMETRICALLY BY REACTION WITH 8-HYDROXYQUINOLINE IN ALKALINE SOLN.

Clinical Laboratory Methods

URACIL MUSTARD MAY BE DETERMINED ... BY REACTION WITH 4-(4'-NITROBENZYL)PYRIDINE IN ACID SOLN FOR EST IN BLOOD (KLATT ET AL, PROC SOC EXP BIOL (NY), 104: 629-631, 1963).

Storage Conditions

Uracil mustard is unstable in the presence of water. Uracil mustard capsules should be stored in tight containers at a temperature less than 40 °C, preferably between 15-30 °C.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

URACIL MUSTARD NONCOMPETITIVELY BLOCKED THE ACTIVATION OF RAT HEPATIC GUANYLATE CYCLASE BY N'-NITRO-N-NITROSO-N-PROPYLGUANIDINE & HYDRAZINE. ANTICANCER CHEMOTHERAPEUTIC AGENTS MAY EXERT THEIR EFFECTS BY INHIBITING TUMOR GUANYLATE CYCLASE ACTIVITY.
Uracil mustard may raise the concentration of blood uric acid; dosage adjustment of antigout agents /allopurinol or colchicine or probenecid or sulfinpyrazone/ may be necessary to control hyperuricemia and gout; allopurinol may be preferred to prevent or reverse uracil mustard-induced hyperuricemia because of risk of uric acid nephropathy with uricosuric antigout agents.
Leukopenic and/or thrombocytopenic effects of uracil mustard may be increased with concurrent use or recent therapy if these medications /blood dyscrasia-causing medications/ cause the same effects; dosage adjustment of uracil mustard, if necessary, should be based on blood counts.
Additive bone marrow depression may occur; dosage reduction may be required when two or more bone marrow depressants, including radiation, are use concurrently or consecutively /with uracil mustard/.

Stability Shelf Life

UNSTABLE IN WATER.

Dates

Modify: 2023-08-15
1: Kohorn EI. Uracil mustard and 5-fluorouracil combination chemotherapy: a historic record. Conn Med. 2013 Aug;77(7):433-6. PubMed PMID: 24195184.
2: Kennedy BJ, Torkelson JL, Torlakovic E. Uracil mustard revisited. Cancer. 1999 May 15;85(10):2265-72. Review. PubMed PMID: 10326707.
3: Doweyko AM, Mattes WB. An application of 3D-QSAR to the analysis of the sequence specificity of DNA alkylation by uracil mustard. Biochemistry. 1992 Oct 6;31(39):9388-92. PubMed PMID: 1327114.
4: Toh BT, Gregory SA, Knospe WH. Acute leukemia following treatment of polycythemia vera and essential thrombocythemia with uracil mustard. Am J Hematol. 1988 May;28(1):58-60. PubMed PMID: 3369437.
5: Wattenberg LW, Bueding E. Inhibitory effects of 5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione (Oltipraz) on carcinogenesis induced by benzo[a]pyrene, diethylnitrosamine and uracil mustard. Carcinogenesis. 1986 Aug;7(8):1379-81. PubMed PMID: 3731391.
6: Shamasunder HK, Gregory SA, Knospe WH. Uracil mustard in the treatment of thrombocytosis. JAMA. 1980 Sep 26;244(13):1454-5. PubMed PMID: 7420634.
7: Hankins DG, Sanders S, MacDonald FM, Drage CW. Pulmonary toxicity recurring after a six week course of busulfan therapy and after subsequent therapy with uracil mustard. Chest. 1978 Mar;73(3):415-6. PubMed PMID: 272980.
8: Uracil mustard. IARC Monogr Eval Carcinog Risk Chem Man. 1975;9:235-41. Review. PubMed PMID: 791838.
9: Fortuny IE, Theologides A, Kennedy BJ. Single, combined and sequential use of uracil mustard and prednisone in the treatment of lymphoreticular tumors. Minn Med. 1972 Aug;55(8):715-6. PubMed PMID: 4559753.
10: Herrmann RP, Dougan L, Holt JA, Jackson JM, Matthews ML, Nelson AJ, Stenhouse NS, Woodliff HJ. Chronic granulocytic leukaemia. Comparison of uracil mustard and busulphan. Med J Aust. 1972 Apr 15;1(16):789-91. PubMed PMID: 4503393.

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